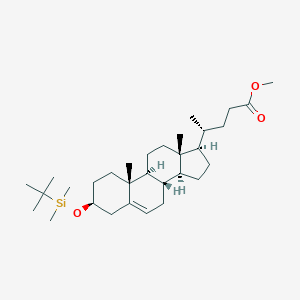

(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester

説明

Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound. It belongs to a class of compounds known as silyl ethers, which are commonly used in organic synthesis for protecting hydroxyl groups. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is characteristic of many steroidal compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps:

Formation of the cyclopenta[a]phenanthrene core: This step often involves cyclization reactions starting from simpler organic molecules.

Introduction of the tert-butyl(dimethyl)silyl group: This is usually achieved through silylation reactions using reagents like tert-butyl(dimethyl)silyl chloride.

Esterification: The final step involves the formation of the methyl ester group, typically through a reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques like continuous flow chemistry and automated synthesis.

化学反応の分析

Types of Reactions

Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: The silyl ether group can be replaced with other functional groups

生物活性

(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester, also known by its CAS number 114011-35-7, is a complex organic compound classified as a silyl ether. This compound is notable for its structural characteristics, which include a steroidal backbone typical of many biologically active compounds. Understanding its biological activity is essential for potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C31H54O3Si, with a molecular weight of 502.84 g/mol. Its structure features a cyclopenta[a]phenanthrene core, which is commonly associated with steroidal compounds. The tert-butyldimethylsilyl group serves as a protective group for hydroxyl functionalities, enhancing the compound's stability and reactivity in synthetic applications.

| Property | Value |

|---|---|

| IUPAC Name | Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

| CAS Number | 114011-35-7 |

| Molecular Formula | C31H54O3Si |

| Molecular Weight | 502.84 g/mol |

The biological activity of this compound has been linked to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit HMG-CoA reductase inhibition , a crucial mechanism in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a potential candidate for treating hyperlipidemia and related disorders .

Case Studies and Research Findings

- Cholesterol Metabolism : Research indicates that derivatives of this compound may play a role in modulating cholesterol metabolism. A study demonstrated that structural modifications could enhance the compound's efficacy in lowering serum cholesterol levels .

- Cytoprotection : Another investigation explored the cytoprotective effects of similar steroidal compounds against oxidative stress in cardiomyocytes. The results showed that these compounds could significantly reduce cell death induced by hypoxia-reoxygenation injury .

- Antioxidant Properties : The antioxidant capacity of related silyl ethers has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the Steroidal Core : Starting from simpler steroidal precursors through cyclization reactions.

- Silylation : Introduction of the tert-butyldimethylsilyl group via silylation reagents.

- Esterification : Finalizing the structure by forming the methyl ester through reaction with methanol under acidic conditions.

科学的研究の応用

Biochemical Research

The compound is primarily utilized in biochemical research as a biochemical marker and a tool for studying lipid metabolism. Its structure allows for the investigation of cholesterol derivatives' roles in cellular processes.

Case Study : A study published in Journal of Lipid Research demonstrated the utility of silyl ether derivatives in tracing metabolic pathways involving cholesterol, showing that these compounds can be effectively used to monitor cholesterol esterification processes in vitro .

Drug Development

(3beta)-3-(tert-ButyldiMethylsilyl)oxy-chol-5-en-24-oic Acid Methyl Ester serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify sterol structures makes it useful in developing drugs targeting cholesterol-related diseases.

Case Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters illustrated how this compound was used to synthesize potent inhibitors of cholesterol absorption, demonstrating its significance in anti-hyperlipidemic drug development .

Proteomics

In proteomics, the compound is used to study protein-lipid interactions, which are crucial for understanding membrane dynamics and signaling pathways.

Case Study : A study published on ResearchGate demonstrated the application of silyl ether derivatives in proteomic analyses, revealing insights into how lipids influence protein function .

特性

IUPAC Name |

methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11,21,23-27H,10,12-20H2,1-9H3/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBFDWVTDWPAPD-MIXBDBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。